molecular formula C23H22N6O4S B14113937 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B14113937
M. Wt: 478.5 g/mol
InChI Key: RYOYXOHGQGMVOU-UHFFFAOYSA-N
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Description

2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperazine ring, a nitrophenyl group, and an imidazoquinazolinone core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group. The imidazoquinazolinone core is then constructed through a series of cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. .

Scientific Research Applications

2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the imidazoquinazolinone core play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and imidazoquinazolinone analogs. Compared to these compounds, 2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific combination of functional groups and its potential biological activity. Some similar compounds include:

Properties

Molecular Formula

C23H22N6O4S

Molecular Weight

478.5 g/mol

IUPAC Name

2-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C23H22N6O4S/c30-20(27-13-11-26(12-14-27)15-5-7-16(8-6-15)29(32)33)10-9-19-22(31)28-21(24-19)17-3-1-2-4-18(17)25-23(28)34/h1-8,19,24H,9-14H2

InChI Key

RYOYXOHGQGMVOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Origin of Product

United States

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